2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid
Overview
Description
2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid is a complex organic compound with a unique structure that combines a cyclohexane ring with a diazocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the diazocin ring, followed by the introduction of the cyclohexane carboxylic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but may include the use of halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Ringer’s lactate solution: While not structurally similar, it is another compound used in medical applications, highlighting the diversity of compounds with potential therapeutic uses.
Uniqueness
2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid is unique due to its complex ring structure and the presence of multiple functional groups
Properties
IUPAC Name |
2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17-7-3-6-16-13-8-12(10-21(16)17)9-20(11-13)18(23)14-4-1-2-5-15(14)19(24)25/h3,6-7,12-15H,1-2,4-5,8-11H2,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZGFUBHIKEAGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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